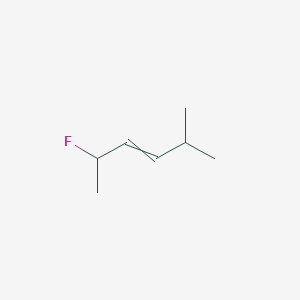

2-Fluoro-5-methylhex-3-ene

Description

Structure

3D Structure

Properties

CAS No. |

207305-96-2 |

|---|---|

Molecular Formula |

C7H13F |

Molecular Weight |

116.18 g/mol |

IUPAC Name |

2-fluoro-5-methylhex-3-ene |

InChI |

InChI=1S/C7H13F/c1-6(2)4-5-7(3)8/h4-7H,1-3H3 |

InChI Key |

BKGHICLHWIOKLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=CC(C)F |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of (Z)-2-Fluoro-5-methylhex-3-ene

An in-depth technical guide on the physical properties of (Z)-2-Fluoro-5-methylhex-3-ene is presented for researchers, scientists, and drug development professionals. This document summarizes the available computed data and outlines general experimental protocols for the determination of key physical properties.

Currently, experimentally determined physical property data for (Z)-2-Fluoro-5-methylhex-3-ene is not available in the public domain. The following table summarizes the computed properties sourced from the PubChem database. It is crucial to note that these values are theoretical estimations and have not been experimentally verified.

Table 1: Computed Physical and Chemical Properties of (Z)-2-Fluoro-5-methylhex-3-ene

| Property | Value | Source |

| Molecular Formula | C₇H₁₃F | PubChem |

| Molecular Weight | 116.18 g/mol | PubChem |

| XLogP3-AA | 2.6 | PubChem |

| Exact Mass | 116.100128577 Da | PubChem |

| Monoisotopic Mass | 116.100128577 Da | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 74.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

General Experimental Protocols for Physical Property Determination

Given the absence of specific experimental data for (Z)-2-Fluoro-5-methylhex-3-ene, this section provides detailed, generalized methodologies for determining the key physical properties of liquid organic compounds.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]

Methodology: Capillary Method

This method is suitable for small quantities of liquid.

-

Apparatus: Thiele tube or a similar heating block, thermometer, capillary tube (sealed at one end), and a small test tube (fusion tube).[2]

-

Procedure:

-

A small amount of the liquid sample is placed in the fusion tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube) and heated gently and uniformly.[2]

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point.[2]

-

The heating is then stopped, and the temperature at which the liquid begins to enter the capillary tube is also recorded as the boiling point.[1]

-

Melting Point Determination

While (Z)-2-Fluoro-5-methylhex-3-ene is expected to be a liquid at room temperature, the determination of a melting/freezing point is a fundamental technique for assessing purity.

Methodology: Capillary Method

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.[3][4]

-

Procedure:

-

A small amount of the solid sample is finely powdered.

-

The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the sample into the sealed end.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[3]

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.[6] A narrow melting point range is indicative of a pure compound.[3]

-

Density Determination

Density is the mass per unit volume of a substance.[7]

Methodology: Pycnometer or Volumetric Flask Method

-

Apparatus: Pycnometer or a calibrated volumetric flask, analytical balance.[7][8]

-

Procedure:

-

The mass of a clean, dry pycnometer or volumetric flask (W1) is accurately measured.

-

The container is filled with distilled water to the calibration mark, and the total mass is measured (W2). The temperature of the water should be recorded to determine its precise density.

-

The container is emptied, dried thoroughly, and then filled with the sample liquid to the calibration mark. The total mass is again measured (W3).[7]

-

The density of the liquid is calculated using the following formula: Density of liquid = [(W3 - W1) / (W2 - W1)] * Density of water at the recorded temperature.

-

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and is temperature and wavelength-dependent.[9]

Methodology: Abbe Refractometer

-

Apparatus: Abbe refractometer, a monochromatic light source (typically a sodium lamp, 589 nm), and a constant temperature bath.[10]

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.[10]

-

The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[9]

-

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are crucial for the identification and characterization of organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and particularly ¹⁹F NMR would be essential for the structural elucidation of (Z)-2-Fluoro-5-methylhex-3-ene. ¹⁹F NMR is a powerful technique for fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[11][12] The chemical shifts and coupling constants would confirm the connectivity and stereochemistry of the molecule.[13][14]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For halogenated compounds, the isotopic distribution can provide valuable information.[15][16]

Signaling Pathways and Experimental Workflows

A thorough search of scientific databases reveals no information on any signaling pathways or specific experimental workflows involving (Z)-2-Fluoro-5-methylhex-3-ene. This suggests that the compound is not currently a subject of biological or pharmacological research. Therefore, no diagrams for signaling pathways or experimental workflows can be provided.

Conclusion

This technical guide provides a summary of the available computed physical properties of (Z)-2-Fluoro-5-methylhex-3-ene. In the absence of experimental data, generalized, standard protocols for the determination of key physical properties such as boiling point, melting point, density, and refractive index have been detailed. These methodologies are fundamental in the physical characterization of liquid organic compounds and would be applicable to (Z)-2-Fluoro-5-methylhex-3-ene. Further experimental investigation is required to determine the actual physical properties of this compound.

References

- 1. Video: Boiling Points - Concept [jove.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. youtube.com [youtube.com]

- 4. flexiprep.com [flexiprep.com]

- 5. youtube.com [youtube.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. chm.uri.edu [chm.uri.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. google.com [google.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

2-Fluoro-5-methylhex-3-ene CAS number lookup

CAS Number: 207305-96-2

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 2-Fluoro-5-methylhex-3-ene. Due to the limited specific data for this compound in publicly accessible literature and databases, this guide also incorporates general principles and methodologies relevant to fluorinated alkenes in the context of research and drug development.

Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C7H13F | ChemSrc[2], PubChem[1] |

| Molecular Weight | 116.177 g/mol | ChemSrc[2] |

| Exact Mass | 116.100128577 Da | PubChem[1] |

| LogP | 2.55660 | ChemSrc[2] |

| Complexity | 74.5 | Guidechem[3] |

| Rotatable Bond Count | 2 | Guidechem[3] |

| Heavy Atom Count | 8 | Guidechem[3] |

The Role of Fluorine in Drug Discovery and Material Science

The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry and material science to modulate their physicochemical and biological properties.[4][5][6][7] Even the substitution of a single hydrogen atom with fluorine can lead to significant changes in:

-

Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic degradation. This can increase the half-life of a drug.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a compound.

-

Lipophilicity and Bioavailability: Fluorine substitution can enhance a molecule's ability to cross cell membranes, which may improve its bioavailability.[4][8]

-

Conformation: The stereoelectronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target.

Given these properties, fluorinated compounds are integral to a wide range of pharmaceuticals and advanced materials.

Experimental Protocols

Disclaimer: This is a generalized protocol and has not been validated for the specific synthesis of this compound.

Objective: To synthesize a fluoroalkene from a ketone.

Materials:

-

Ketone precursor

-

Hydrazine or a derivative (e.g., N,N-dimethylhydrazine)

-

Base (e.g., n-butyllithium, sodium hydride)

-

Fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF, Diethyl ether)

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

-

Hydrazone Formation: The ketone precursor is reacted with hydrazine or a suitable derivative in an appropriate solvent to form the corresponding hydrazone.

-

Deprotonation: The hydrazone is treated with a strong base at low temperature (e.g., -78 °C) to generate a vinyllithium or equivalent intermediate.

-

Electrophilic Fluorination: The intermediate is then reacted with an electrophilic fluorinating agent, such as NFSI, to introduce the fluorine atom.

-

Workup: The reaction is quenched with a suitable reagent, and the aqueous and organic layers are separated.

-

Extraction and Drying: The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried over an anhydrous drying agent.

-

Purification: The crude product is purified by silica gel column chromatography to yield the final fluoroalkene.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mandatory Visualizations

Caption: A generalized workflow for the synthesis of a fluoroalkene.

Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or signaling pathways modulated by this compound.

As a hypothetical example for a fluorinated small molecule inhibitor, the following diagram illustrates a generic kinase signaling pathway. Small molecules can be designed to inhibit kinases at various points in such pathways, which are often implicated in diseases like cancer.

Caption: A hypothetical kinase signaling pathway modulated by a small molecule inhibitor.

References

- 1. (Z)-2-fluoro-5-methylhex-3-ene | C7H13F | CID 144586674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:207305-96-2 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Stereoisomers of 2-Fluoro-5-methylhex-3-ene

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-fluoro-5-methylhex-3-ene, a fluorinated alkene with the potential for diverse applications in medicinal chemistry and materials science. Due to the presence of both a chiral center and a double bond, this compound can exist as four distinct stereoisomers. This document outlines the structural details of these isomers, proposes stereoselective synthetic strategies, and details characterization methodologies. While specific experimental data for this exact molecule is not extensively available in public literature, this guide leverages established principles of stereochemistry and analogous reaction mechanisms to provide a robust theoretical framework for its study.

Introduction to Stereoisomerism in this compound

The molecular structure of this compound contains two key features that give rise to stereoisomerism: a chiral center at the second carbon (C2) and a carbon-carbon double bond between the third and fourth carbons (C3 and C4).

-

Chiral Center (C2): The carbon atom bonded to the fluorine atom is attached to four different groups (a fluorine atom, a hydrogen atom, a methyl group, and the -CH=CH-CH(CH₃)₂ group). This asymmetry means that C2 is a stereocenter, and can exist in two different spatial arrangements, designated as (R) and (S) configurations based on the Cahn-Ingold-Prelog priority rules. These two configurations result in a pair of enantiomers.

-

Geometric Isomerism (C=C Double Bond): The double bond between C3 and C4 is substituted with different groups on each carbon, preventing free rotation. This gives rise to geometric isomers, designated as (E) and (Z) based on the priority of the substituents on each carbon of the double bond.

-

(E)-isomer: The higher priority groups on C3 and C4 are on opposite sides of the double bond.

-

(Z)-isomer: The higher priority groups on C3 and C4 are on the same side of the double bond.

-

The combination of these two stereogenic elements results in a total of four possible stereoisomers for this compound:

-

(2R, 3E)-2-fluoro-5-methylhex-3-ene

-

(2S, 3E)-2-fluoro-5-methylhex-3-ene

-

(2R, 3Z)-2-fluoro-5-methylhex-3-ene

-

(2S, 3Z)-2-fluoro-5-methylhex-3-ene

The (2R, 3E) and (2S, 3E) isomers are a pair of enantiomers, as are the (2R, 3Z) and (2S, 3Z) isomers. The relationship between an (E) isomer and a (Z) isomer with the same C2 configuration (e.g., (2R, 3E) and (2R, 3Z)) is that of diastereomers.

Physicochemical Properties

While experimental data for all stereoisomers is not available, computed properties for the (Z)-isomer have been reported. This data can serve as a baseline for estimating the properties of the other isomers.

| Property | (Z)-2-fluoro-5-methylhex-3-ene (Computed) | Reference |

| Molecular Formula | C₇H₁₃F | [1] |

| Molecular Weight | 116.18 g/mol | [1] |

| IUPAC Name | (Z)-2-fluoro-5-methylhex-3-ene | [1] |

| SMILES | CC(C)/C=C\C(C)F | [1] |

| InChI | InChI=1S/C7H13F/c1-6(2)4-5-7(3)8/h4-7H,1-3H3/b5-4- | [1] |

Note: It is expected that the different stereoisomers will exhibit very similar molecular weights and formulas, but may have slight differences in boiling points, densities, and refractive indices. Enantiomeric pairs will have identical physical properties with the exception of their interaction with plane-polarized light (optical activity).

Proposed Stereoselective Synthetic Strategies

The synthesis of specific stereoisomers of this compound requires careful control over the formation of both the chiral center and the double bond geometry. Below are proposed synthetic pathways based on established methodologies for the synthesis of allylic fluorides.

General Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the C-F bond and the C=C double bond as key steps.

References

Spectroscopic Data for 2-Fluoro-5-methylhex-3-ene: A Technical Overview

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Fluoro-5-methylhex-3-ene. These predictions are based on empirical rules and data from similar compounds. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 (CH₃) | ~ 1.0 | Doublet | ~ 7 |

| H2 (CHF) | ~ 4.5 - 5.0 | Doublet of Multiplets | J(H-F) ~ 45-50, J(H-H) ~ 6-8 |

| H3 (=CH) | ~ 5.5 - 6.0 | Multiplet | |

| H4 (=CH) | ~ 5.5 - 6.0 | Multiplet | |

| H5 (CH) | ~ 2.2 - 2.6 | Multiplet | |

| H6, H7 (CH(CH₃)₂) | ~ 0.9 - 1.1 | Doublet | ~ 7 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |

| C1 (CH₃) | ~ 20 - 25 | ³J(C-F) ~ 4-6 Hz |

| C2 (CHF) | ~ 85 - 95 | ¹J(C-F) ~ 160-180 Hz |

| C3 (=CH) | ~ 125 - 135 | ²J(C-F) ~ 20-25 Hz |

| C4 (=CH) | ~ 130 - 140 | ³J(C-F) ~ 5-10 Hz |

| C5 (CH) | ~ 30 - 35 | |

| C6, C7 (CH(CH₃)₂) | ~ 20 - 25 |

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Nucleus | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |

| ¹⁹F | ~ -170 to -190 | Doublet of Multiplets |

Table 4: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | 2850 - 3000 | Strong |

| C=C (alkene) | 1640 - 1680 | Medium to Weak |

| C-F (fluoroalkane) | 1000 - 1100 | Strong |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 116 | [M]⁺ (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

| 73 | [M - C₃H₇]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation, likely base peak) |

| 43 | [C₃H₇]⁺ |

General Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data mentioned above. Specific parameters would need to be optimized for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. ¹⁹F NMR is a high-sensitivity nucleus, and spectra can be acquired relatively quickly.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system for separation and analysis of a volatile liquid.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide to 2-Fluoro-5-methylhex-3-ene

This guide provides a detailed overview of the molecular properties of 2-Fluoro-5-methylhex-3-ene, tailored for researchers, scientists, and professionals in drug development.

Molecular Formula and Structure

This compound is an unsaturated organofluorine compound. Its structure consists of a six-carbon hexane backbone with a double bond located at the third carbon, a fluorine atom at the second carbon, and a methyl group at the fifth carbon. This arrangement results in the molecular formula C7H13F .[1]

Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. For this compound, the calculation is based on the atomic weights of carbon, hydrogen, and fluorine.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 7 | ~12.011[2][3] | 84.077 |

| Hydrogen | H | 13 | ~1.008[4][5][6] | 13.104 |

| Fluorine | F | 1 | ~18.998[7][8][9] | 18.998 |

| Total | ~116.179 |

The calculated molecular weight is approximately 116.18 g/mol , a value confirmed by computational data.[1]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, computational models provide estimations of its key physicochemical properties. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Weight | 116.18 g/mol [1] |

| Molecular Formula | C7H13F[1] |

| IUPAC Name | (Z)-2-fluoro-5-methylhex-3-ene[1] |

| CAS Number | 207305-96-2[10] |

Experimental Protocols

References

- 1. (Z)-2-fluoro-5-methylhex-3-ene | C7H13F | CID 144586674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 9. #9 - Fluorine - F [hobart.k12.in.us]

- 10. This compound | CAS#:207305-96-2 | Chemsrc [chemsrc.com]

Synthesis of Novel Fluoroalkene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of novel fluoroalkene compounds, with a particular focus on their application as bioactive agents in drug discovery. Fluoroalkenes are of significant interest in medicinal chemistry as they can act as bioisosteres of the amide bond, offering improved metabolic stability and lipophilicity.[1][2] This guide details key synthetic methodologies, presents quantitative data for representative compounds, and outlines the signaling pathways relevant to their therapeutic applications.

Synthetic Methodologies for Fluoroalkene Compounds

The introduction of a fluoroalkene moiety into organic molecules can be achieved through various synthetic strategies. This section details some of the most prevalent and effective methods, complete with experimental protocols for key reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of fluoroalkenes. The Suzuki-Miyaura and Sonogashira reactions are particularly noteworthy in this context.

A recent study demonstrated the synthesis of fluoroalkenes and fluoroenynes via Suzuki-Miyaura and Sonogashira cross-coupling reactions using novel multihalogenated fluorovinyl ethers as building blocks.[1] These starting materials are readily prepared from the reaction between phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). The unique structure of these ethers, containing a reactive bromine atom, allows for the introduction of various substituents.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Fluoroalkene Synthesis

A general procedure for the Suzuki-Miyaura cross-coupling of a multihalogenated vinyl ether with a boronic acid is as follows:

To a solution of the multihalogenated vinyl ether (1.0 equiv) and triphenylphosphine ( PPh₃, 10 mol %) in a suitable solvent such as toluene, the corresponding boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol %), and a base (e.g., K₂CO₃, 2.0 equiv) are added. The reaction mixture is then heated under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired fluoroalkene.[3]

Gold-Catalyzed Hydrofluorination of Alkynes

Gold catalysts have emerged as powerful tools for the regio- and stereoselective synthesis of fluoroalkenes from alkynes. This method offers an atom-economical approach to vinyl fluorides. The reaction often utilizes a directing group to control the regioselectivity of the hydrofluorination.

Experimental Workflow: Gold-Catalyzed Hydrofluorination

References

Allylic Fluorides: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth review of the synthesis, reactivity, and application of allylic fluorides in modern chemistry and drug discovery, providing detailed experimental protocols, quantitative data, and visual representations of key concepts.

Introduction

Allylic fluorides have emerged as a pivotal structural motif in medicinal chemistry, agrochemicals, and materials science.[1] The strategic incorporation of a fluorine atom into an allylic position can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties.[2] This is attributed to fluorine's unique characteristics, including its small size, high electronegativity, and the ability of the C-F bond to act as a "super-hydrogen" or a bioisostere for a hydroxyl group.[3][4] Consequently, the development of efficient and selective methods for the synthesis of allylic fluorides has been a major focus of modern synthetic organic chemistry.[5][6] This technical guide provides a comprehensive overview of the core aspects of allylic fluoride chemistry, with a particular focus on their synthesis and potential applications in drug development for researchers, scientists, and drug development professionals.

Synthesis of Allylic Fluorides

The synthesis of allylic fluorides can be broadly categorized into nucleophilic and electrophilic fluorination methods, with transition-metal catalysis playing an increasingly important role in achieving high levels of regio- and stereoselectivity.[1]

Nucleophilic Fluorination Methods

Nucleophilic fluorination typically involves the displacement of a leaving group at the allylic position with a fluoride ion. Common fluoride sources include alkali metal fluorides (e.g., KF, CsF) and amine-HF reagents (e.g., Et₃N·3HF).[7]

One of the most direct methods for synthesizing allylic fluorides is the dehydroxyfluorination of the corresponding allylic alcohols. Reagents such as diethylaminosulfur trifluoride (DAST) and its derivatives are commonly employed for this transformation.

Detailed Experimental Protocol: Dehydroxyfluorination of an Allylic Alcohol with DAST

-

Reaction Setup: To a stirred solution of the allylic alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is slowly added diethylaminosulfur trifluoride (DAST) (1.2 mmol).

-

Reaction Conditions: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired allylic fluoride.

Transition-metal catalysis, particularly with palladium and iridium, has enabled highly regio- and enantioselective access to allylic fluorides.[8] These methods often utilize readily available starting materials such as allylic chlorides, carbonates, or trichloroacetimidates.[8]

Detailed Experimental Protocol: Iridium-Catalyzed Allylic Fluorination of a Trichloroacetimidate [8][9]

-

Reagents and Catalyst Preparation: The iridium catalyst, such as [Ir(COD)Cl]₂, and the desired ligand are typically handled in a glovebox or under an inert atmosphere.

-

Reaction Setup: To a vial charged with the iridium catalyst (e.g., 2.5 mol %), ligand (e.g., 5 mol %), and the allylic trichloroacetimidate (0.2 mmol) is added anhydrous THF (1.0 mL) under an inert atmosphere.

-

Reaction Conditions: To the stirred solution is added Et₃N·3HF (0.4 mmol). The reaction mixture is then stirred at room temperature for the specified time (typically monitored by TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with diethyl ether (10 mL) and washed with water (2 x 5 mL) and brine (5 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the allylic fluoride.

Electrophilic Fluorination Methods

Electrophilic fluorination involves the reaction of an electron-rich allyl substrate, such as an allylsilane or an alkene, with an electrophilic fluorine source, most notably Selectfluor®.

Detailed Experimental Protocol: Electrophilic Fluorination of an Alkene with Selectfluor®

-

Reaction Setup: To a solution of the alkene (1.0 mmol) in an appropriate solvent such as acetonitrile or DMF (10 mL) is added Selectfluor® (1.2 mmol).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated as required, with the progress monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data on Allylic Fluoride Synthesis

The following tables summarize representative quantitative data for various allylic fluorination methods.

Table 1: Palladium-Catalyzed Asymmetric Fluorination of Cyclic Allylic Chlorides

| Entry | Substrate | Ligand | Yield (%) | ee (%) |

| 1 | 3-chloro-1-phenylprop-1-ene | (R,R)-Trost Ligand | 85 | 95 |

| 2 | 3-chlorocyclohex-1-ene | (R,R)-Trost Ligand | 78 | 92 |

| 3 | 3-chloro-1-(4-methoxyphenyl)prop-1-ene | (R,R)-Trost Ligand | 82 | 96 |

Table 2: Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates [9]

| Entry | Substrate | Catalyst System | Yield (%) | Regioselectivity (Branched:Linear) |

| 1 | Cinnamyl trichloroacetimidate | [Ir(COD)Cl]₂ | 95 | >99:1 |

| 2 | Geranyl trichloroacetimidate | [Ir(COD)Cl]₂ | 88 | >99:1 |

| 3 | Neryl trichloroacetimidate | [Ir(COD)Cl]₂ | 85 | >99:1 |

Table 3: Deoxyfluorination of Allylic Alcohols with DAST

| Entry | Substrate | Yield (%) |

| 1 | Cinnamyl alcohol | 75 |

| 2 | Geraniol | 68 |

| 3 | Cholesterol | 43 |

Physicochemical Properties of Allylic Fluorides

The introduction of fluorine can significantly alter the physical and chemical properties of a molecule. Below is a table of representative physicochemical data for some allylic fluorides.

Table 4: Physicochemical Properties of Selected Allylic Fluorides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Allyl fluoride | C₃H₅F | 60.07 | -1 | -145 |

| Cinnamyl fluoride | C₉H₉F | 136.17 | 75-77 (15 mmHg) | N/A |

| Cholesteryl fluoride | C₂₇H₄₅F | 390.65 | N/A | 95-96 |

Applications in Drug Development

Allylic fluorides are of significant interest in drug development due to their potential to act as enzyme inhibitors and modulate signaling pathways.[3]

Enzyme Inhibition

The fluorine atom in an allylic fluoride can participate in strong, non-covalent interactions with enzyme active sites, leading to potent and selective inhibition. In some cases, allylic fluorides can act as mechanism-based or covalent inhibitors.

Modulation of Signaling Pathways

Fluorinated compounds have been shown to modulate key cellular signaling pathways, such as the MAP kinase and PI3K/Akt pathways, which are often dysregulated in diseases like cancer.[8][9] While specific data for allylic fluorides is an active area of research, the principles of how fluorinated molecules interact with these pathways provide a strong rationale for their investigation as potential therapeutic agents.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of how a fluorinated inhibitor might interfere with the MAP kinase signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of an allylic fluoride.

Conclusion

Allylic fluorides represent a valuable class of compounds with significant potential in drug discovery and development. The continued development of novel synthetic methodologies, providing access to a diverse range of these structures with high efficiency and selectivity, is crucial for advancing their application. This guide has provided a detailed overview of the current state of allylic fluoride chemistry, offering practical experimental protocols, quantitative data, and conceptual visualizations to aid researchers in this exciting field. Further exploration into the specific biological targets and mechanisms of action of allylic fluorides will undoubtedly unlock new therapeutic opportunities.

References

- 1. Fluorine Scanning by Nonselective Fluorination: Enhancing Raf/MEK Inhibition while Keeping Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jeeadv.ac.in [jeeadv.ac.in]

- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dot | Graphviz [graphviz.org]

- 8. The Role of Trichloroacetimidate To Enable Iridium-Catalyzed Regio- and Enantioselective Allylic Fluorination: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates [organic-chemistry.org]

An In-depth Technical Guide to the Reactivity of Carbon-Fluorine Bonds in Unsaturated Hydrocarbons

Audience: Researchers, scientists, and drug development professionals.

Introduction

The carbon-fluorine (C-F) bond is a cornerstone of modern chemical and pharmaceutical sciences. Its unique properties, including high thermal and metabolic stability, are conferred by its exceptional strength, the highest in organic chemistry.[1][2] In unsaturated hydrocarbons, such as aryl and vinyl systems, the presence of a C-F bond profoundly influences molecular properties, impacting everything from biological activity to material characteristics. However, the very stability that makes this bond so desirable also presents a formidable challenge for synthetic chemists.[3] Activating and functionalizing the inert C-F bond is a key hurdle in the synthesis and modification of complex fluorinated molecules.

This guide provides a comprehensive overview of the fundamental principles governing C-F bond reactivity in unsaturated systems and explores the primary strategies developed to achieve its selective activation and transformation. We will delve into nucleophilic aromatic substitution, transition metal-mediated processes, frustrated Lewis pair chemistry, and enzymatic pathways, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a thorough resource for professionals in the field.

Chapter 1: Fundamental Properties of the C-F Bond in Unsaturated Systems

The reactivity of the C-F bond is dictated by its intrinsic physical properties, namely its bond strength, polarity, and length. Fluorine's status as the most electronegative element imparts a significant ionic character to the C-F bond, resulting in a large bond dipole and a highly polarized Cδ+—Fδ− arrangement.[2] This polarity, combined with a short bond length of approximately 1.35 Å, contributes to its remarkable strength.[2]

The bond dissociation energy (BDE) of a C-F bond can be as high as 130 kcal/mol, making it significantly stronger than corresponding carbon-hydrogen or other carbon-halogen bonds.[2][4] This inherent strength is the primary reason for the kinetic inertness of fluorocarbons.

| Bond Type | Molecule Example | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

| C–F | CH₃–F | 115 | 481 |

| C–H | CH₃–H | 104.9 | 439 |

| C–Cl | CH₃–Cl | 83.7 | 350 |

| C–Br | CH₃–Br | 72.1 | 302 |

| C–I | CH₃–I | 57.6 | 241 |

| C–F (Aryl) | C₆H₅–F | 125.6 | 526 |

Data sourced from multiple references.[2][5][6] Note that values can vary slightly based on the specific molecular environment.

Chapter 2: Strategies for C-F Bond Activation and Functionalization

Overcoming the stability of the C-F bond requires specific chemical strategies that can lower the activation energy for its cleavage. Several powerful methods have been developed, each with unique mechanisms and applications.

Nucleophilic Aromatic Substitution (SNAr)

Paradoxically, despite the C-F bond's strength, aryl fluorides are often more reactive than other aryl halides in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated with electron-withdrawing groups.[7][8] This enhanced reactivity is not due to leaving group ability but to the rate-determining step of the reaction: the initial nucleophilic attack on the carbon atom.[7] Fluorine's powerful inductive electron-withdrawing effect creates a more electrophilic carbon center (a larger partial positive charge), which accelerates the formation of the intermediate Meisenheimer complex.[7][8]

Recent advancements have enabled SNAr reactions on even unactivated aryl fluorides through innovative methods like electrophotocatalysis, which avoids the need for strong bases and high temperatures.[9]

Logical Relationship: SNAr Mechanism

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Electrophotocatalytic SNAr of an Unactivated Aryl Fluoride [9]

-

Setup: An electrochemical cell is assembled with a reticulated vitreous carbon anode and a carbon paper cathode.

-

Reagents: To the cell, add 1-fluoro-4-methoxybenzene (5 equiv.), pyrazole (1 equiv.), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the electrophotocatalyst.

-

Solvent: Acetonitrile (MeCN) is used as the solvent with tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

-

Conditions: The reaction is performed under a constant voltage and irradiated with light at room temperature for 24-36 hours.

-

Analysis: The yield of the product, 1-(4-methoxyphenyl)-1H-pyrazole, is determined by Ultra-Performance Liquid Chromatography (UPLC) or ¹H NMR. The reaction demonstrates selectivity for the C-F bond even in the presence of more traditionally reactive C-Cl bonds.[9]

Transition Metal-Mediated Activation

Transition metals offer a powerful toolkit for C-F bond activation, often proceeding through an oxidative addition mechanism where a low-valent metal center inserts into the C-F bond.[10][11] This process is a key step in numerous catalytic cycles for hydrodefluorination and cross-coupling reactions.[3][12] Metals such as nickel, palladium, rhodium, and iridium have all been shown to activate C-F bonds, with the choice of metal and ligands being crucial for reactivity and selectivity.[12][13][14] For instance, calculations have revealed that nickel is often the element of choice for C-F bond activation, while platinum is better suited for C-H activation.[12]

Experimental Workflow: Transition Metal-Catalyzed C-F Borylation

Caption: A typical experimental workflow for a C-F bond functionalization reaction.

Experimental Protocol: Nickel-Catalyzed Defluoro-silylation [3]

-

Setup: A glovebox or Schlenk line is used to maintain an inert atmosphere.

-

Reagents: Fluoroaromatic substrate (e.g., hexafluorobenzene), silylborane reagent (R₃SiBpin), and a Ni(0) catalyst (e.g., Ni(cod)₂) are combined.

-

Conditions: The reaction is typically run in a suitable solvent at elevated temperatures. Notably, this reaction can sometimes proceed even without the Ni(0) catalyst, albeit under different conditions.[3]

-

Analysis: The reaction progress is monitored by GC-MS or NMR to determine the conversion to the corresponding arylsilane product.

| Catalyst/System | Substrate Type | Transformation | Typical Yield |

| Ni(0)/R₃SiBpin | Fluoroaromatics | Defluoro-silylation | High |

| Rh-phosphine | Heterocyclic multifluoro-aromatics | Hydrodefluorination (HDF) | High |

| Co/Grignard | Alkyl fluorides | Cross-coupling | High |

Table summarizing representative transition metal-catalyzed C-F functionalizations.[3]

Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and bases that are sterically prevented from forming a classical adduct.[15][16] This "frustration" leaves their reactivity available to activate small molecules, including the highly polarized C-F bond. The mechanism typically involves the Lewis acid abstracting the fluoride anion while the Lewis base attacks the resulting electron-deficient carbon center.[17] This strategy has proven particularly effective for the monoselective activation of C-F bonds in polyfluorinated compounds, a long-standing challenge in fluorocarbon chemistry.[15][18]

Logical Relationship: FLP-Mediated C-F Activation

Caption: C-F bond activation of an unsaturated system using an FLP.

Experimental Protocol: FLP-Catalyzed Activation of α-Trifluoromethylstyrene [19]

-

Setup: All manipulations are carried out under an inert atmosphere of nitrogen or argon.

-

Reagents: α-Trifluoromethylstyrene (1 equiv.), a Lewis base such as tri(ortho-tolyl)phosphine or 2,4,6-triphenylpyridine (1 equiv.), and a catalytic amount of a Lewis acid like tris(pentafluorophenyl)borane (BCF) (5-20 mol%) are used.

-

Solvent: Anhydrous toluene or another suitable non-coordinating solvent is used.

-

Conditions: The components are dissolved in the solvent and stirred at room temperature or with gentle heating until the reaction is complete, as monitored by NMR spectroscopy.

-

Product: The reaction yields γ-substituted α,α-difluoropropenyl phosphonium or pyridinium salts, which can be further functionalized.[17][19]

Enzymatic C-F Bond Cleavage

Nature has also evolved machinery to cleave the formidable C-F bond.[5] Certain microorganisms living in fluorinated environments have developed enzymes capable of biocatalytic defluorination.[5][20] These metalloenzymes, which include dehalogenases and various oxygenases (e.g., cytochrome P450s), can functionalize C-F bonds under mild, physiological conditions.[5][21] The mechanisms often involve nucleophilic attack or oxidative processes mediated by a metal cofactor at the enzyme's active site.[5][21] While primarily studied in the context of degrading environmental pollutants, these enzymatic systems offer inspiration for developing green and highly selective catalysts for C-F bond functionalization in drug development and synthesis.[22]

Signaling Pathway: Simplified Enzymatic Defluorination

Caption: Key steps in the mechanism of Fluoroacetate Dehalogenase (FAcD).[21]

Conclusion

The activation of C-F bonds in unsaturated hydrocarbons, once considered a niche and formidable challenge, has matured into a dynamic and enabling field of chemical synthesis. The strategies outlined in this guide—from the classic SNAr reaction to modern transition-metal, frustrated Lewis pair, and enzymatic catalysis—provide chemists with a versatile array of tools to selectively functionalize these robust bonds. Each methodology offers distinct advantages in terms of scope, selectivity, and reaction conditions. For researchers and professionals in drug development and materials science, a deep understanding of these methods is crucial for the rational design and synthesis of next-generation fluorinated molecules. Future progress will likely focus on developing more sustainable catalytic systems, achieving greater selectivity in complex polyfluorinated architectures, and harnessing biocatalysis for environmentally benign transformations.

References

- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. wyzant.com [wyzant.com]

- 8. reddit.com [reddit.com]

- 9. Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Net oxidative addition of C(sp3)-F bonds to iridium via initial C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. C-F Bond Activation and Metal Fluoride Complexes - People, University of York [york.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchwithnj.com [researchwithnj.com]

- 15. A review of frustrated Lewis pair enabled monoselective C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DSpace [scholarbank.nus.edu.sg]

- 18. A review of frustrated Lewis pair enabled monoselective C–F bond activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Computational Studies of Enzymes for C–F Bond Degradation and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. experts.umn.edu [experts.umn.edu]

The Rising Profile of Fluorinated Hexenes: A Technical Guide to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Executive Summary

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the development of pharmaceuticals, advanced materials, and agrochemicals. Fluorinated hexenes, a class of aliphatic compounds featuring a six-carbon backbone with at least one carbon-carbon double bond and one or more fluorine atoms, are emerging as versatile building blocks with significant potential. Their unique physicochemical properties, imparted by the high electronegativity and small size of fluorine, offer compelling advantages in modulating biological activity and enhancing material performance. This technical guide provides an in-depth overview of the potential applications of fluorinated hexenes, focusing on their synthesis, physicochemical properties, and prospective roles in drug discovery and materials science. While direct biological and material data on simple fluorinated hexenes is nascent in publicly available literature, this document compiles relevant data from analogous structures and foundational synthetic methodologies to provide a comprehensive resource for researchers in the field.

Introduction: The Fluorine Advantage in Hexene Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their electronic properties, conformation, lipophilicity, and metabolic stability. In the context of a hexene scaffold, these modifications can lead to a range of desirable characteristics. The carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the thermal and chemical stability of the molecule. Furthermore, fluorine's high electronegativity can influence the acidity of nearby protons and create unique non-covalent interactions, which are critical in the design of bioactive molecules and functional materials.

Fluorinated compounds are prevalent in a significant portion of commercialized drugs and agrochemicals, highlighting the transformative impact of fluorine in life sciences.[1] For instance, approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine.[2] This success is largely attributed to fluorine's ability to act as a "super-hydrogen" or a bioisostere for other functional groups, enhancing properties like binding affinity to target proteins and metabolic resistance.[3][4]

Synthesis of Fluorinated Hexenes

The regioselective and stereoselective synthesis of fluorinated hexenes is a key challenge and an active area of research. A primary and atom-economical method for their preparation is the hydrofluorination of corresponding alkynes.

Catalytic Hydrofluorination of Alkynes

The direct addition of hydrogen fluoride (HF) across the triple bond of a hexyne isomer is a powerful strategy to generate monofluorohexenes. Transition metal catalysis, particularly with platinum and gold complexes, has shown significant promise in achieving high selectivity and yields under mild conditions.

For example, the platinum-catalyzed hydrofluorination of 3-hexyne can selectively produce (Z)-3-fluoro-3-hexene.[4][5] This reaction often employs a fluoride shuttle system to manage the reactivity of HF. Similarly, gold(I) catalysts have been effectively used for the trans-selective hydrofluorination of internal alkynes.[6]

Below is a generalized workflow for the synthesis of a fluorinated hexene via catalytic hydrofluorination of an alkyne.

Experimental Protocol: Synthesis of a Fluoroalkenyl Arene (Representative Protocol)

Synthesis of Monofluoroalkenyl Compounds (Procedure B) [2]

To a solution of a gem-difluoroalkene (1 equivalent) in dry CH₂Cl₂ (8 mL) was added dropwise sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al, a 60% w/w solution in toluene) (0.9 mL) at room temperature. The mixture was stirred at room temperature for 1 hour. After the completion of the reaction, it was quenched with a saturated ammonium chloride solution. The aqueous phase was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the monofluoroalkenyl product.[2]

Physicochemical Properties of Fluorinated Hexenes

The physical and chemical properties of fluorinated hexenes are influenced by the number and position of the fluorine atoms. The following tables summarize available data for representative fluorinated hexene isomers and related compounds.

Table 1: Computed Physicochemical Properties of Selected Monofluorohexene Isomers

| Property | (Z)-3-fluorohex-3-ene[3] | 1-fluorohex-1-ene (PubChem CID: 57359528) | 1-Fluorohexane[7] |

| Molecular Formula | C₆H₁₁F | C₆H₁₁F | C₆H₁₃F |

| Molecular Weight | 102.15 g/mol | 102.15 g/mol | 104.17 g/mol |

| XLogP3-AA | 2.4 | 2.7 | 3.4 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 0 | 0 | 0 |

| Rotatable Bond Count | 2 | 3 | 4 |

| Polar Surface Area | 0 Ų | 0 Ų | 0 Ų |

Table 2: Physicochemical Properties of Perfluorohex-1-ene

| Property | Value[8] |

| Molecular Formula | C₆F₁₂ |

| Molecular Weight | 300.04 g/mol |

| Boiling Point | 57 °C |

| Melting Point | - |

| Density | ~1.8 g/cm³ (estimate) |

| Refractive Index | ~1.258 (estimate) |

Potential Applications in Drug Discovery

A significant area of interest for fluorinated hexenes is their use as building blocks in medicinal chemistry, particularly as bioisosteres for the amide bond in peptides.

Fluoroalkenes as Peptide Bond Isosteres

The amide bond is a fundamental linkage in peptides and proteins, but it is susceptible to enzymatic cleavage by proteases, limiting the therapeutic potential of many peptide-based drugs. A fluoroalkene moiety can mimic the steric and electronic properties of an amide bond while being resistant to hydrolysis.[4][5][9] The electronegative fluorine atom can act as a mimic for the carbonyl oxygen, and the overall geometry of the fluoroalkene can resemble the planar nature of the amide bond.[4]

This bioisosteric replacement can lead to peptidomimetics with improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability. While specific examples of simple fluorinated hexenes being directly incorporated as amide bond mimics in drug candidates are not widely reported, they represent a valuable class of synthons for constructing more complex peptidomimetic scaffolds.

Enzyme Inhibition

Fluorinated molecules are frequently employed as enzyme inhibitors. The fluorine atom can participate in strong interactions with enzyme active sites and can also serve as a tool to study enzyme mechanisms.[10] For example, fluorinated analogs of substrates can act as mechanism-based inhibitors, forming covalent bonds with the enzyme and leading to irreversible inactivation. While no specific data on the enzyme inhibitory activity of simple fluorinated hexenes has been found, the incorporation of a fluoroalkene moiety into a molecule designed to target a specific enzyme is a promising strategy in drug design.

Potential Applications in Materials Science

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy (leading to hydrophobicity and oleophobicity), and low refractive index. These properties make them suitable for a wide range of applications, from high-performance coatings and seals to advanced optical and electronic materials.

Monomers for Specialty Polymers

Fluorinated hexenes can serve as monomers or co-monomers in the synthesis of specialty fluoropolymers. The polymerization of fluoroalkenes can be achieved through various methods, including radical polymerization. The properties of the resulting polymer will depend on the structure of the fluorinated hexene monomer, the degree of fluorination, and the polymerization conditions.

While specific data on the polymerization of simple fluorinated hexenes and the properties of the resulting homopolymers are scarce in the literature, the general principles of fluoropolymer chemistry suggest that such materials would exhibit some of the characteristic properties of fluoropolymers. For example, polymers derived from perfluorohexene would be expected to have very low surface energy and high thermal stability.

The following table provides a general comparison of properties for a hypothetical poly(fluorohexene) with a well-known fluoropolymer, Polytetrafluoroethylene (PTFE).

Table 3: Hypothetical and Actual Properties of Fluoropolymers

| Property | Hypothetical Poly(fluorohexene) | Polytetrafluoroethylene (PTFE) |

| Thermal Stability | Expected to be high | High (Decomposition > 500 °C)[11] |

| Chemical Resistance | Expected to be excellent | Excellent |

| Surface Energy | Expected to be low | Very low (~18 mN/m) |

| Mechanical Properties | Dependent on molecular weight and crystallinity | Good flexibility, low friction |

Conclusion and Future Outlook

Fluorinated hexenes represent a promising class of molecules with significant potential in both medicinal chemistry and materials science. Their synthesis, primarily through the hydrofluorination of alkynes, is an active area of research with advancing catalytic methods enabling greater control over stereochemistry. In drug discovery, their role as stable and effective bioisosteres for the amide bond offers a compelling strategy for the development of next-generation peptide-based therapeutics. In materials science, they hold promise as monomers for the creation of novel fluoropolymers with tailored properties.

While the direct application and quantitative performance data for simple fluorinated hexenes are not yet extensively documented, the foundational chemical principles and the success of related fluorinated compounds strongly suggest a bright future for this molecular class. Further research into the synthesis of a wider variety of fluorinated hexene isomers and the systematic evaluation of their biological activities and material properties will be crucial in unlocking their full potential. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

- 1. Peptide bond mimicry by (E)-alkene and (Z)-fluoroalkene peptide isosteres: synthesis and bioevaluation of α-helical anti-HIV peptide analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pcimag.com [pcimag.com]

- 3. (Z)-3-fluorohex-3-ene | C6H11F | CID 12756891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An Evaluation of Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gold-catalyzed hydrofluorination of terminal alkynes using potassium bifluoride (KHF2) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Platinum-Catalysed Hydrofluorination of Alkynes at Room Temperature Promoted by a Fluoride Shuttle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An evaluation of peptide-bond isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-Fluoro-5-methylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the safe handling of 2-Fluoro-5-methylhex-3-ene based on computed data and general safety principles for fluoroalkenes. As of this writing, specific experimental safety data, such as a formal Safety Data Sheet (SDS), is not publicly available for this compound. Therefore, it must be treated as a substance with unknown potential hazards, and all handling procedures should reflect a high degree of caution.

Introduction

This compound is a fluorinated alkene of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. However, the presence of a carbon-fluorine bond and a double bond may also impart specific toxicological characteristics. This guide aims to provide a framework for the safe handling of this compound in a laboratory setting, emphasizing a conservative approach in the absence of definitive safety data.

Physicochemical Properties

While experimental data is limited, computed physicochemical properties provide initial insights into the substance's characteristics. These properties are crucial for preliminary risk assessment and for planning experimental work.

| Property | (Z)-2-Fluoro-5-methylhex-3-ene | (E)-4-Fluoro-5-methylhex-2-ene | Data Source |

| Molecular Formula | C7H13F | C7H13F | PubChem[1] |

| Molecular Weight | 116.18 g/mol | 116.18 g/mol | PubChem[1][2] |

| CAS Number | 207305-96-2 | Not specified | Chemsrc[3] |

| XLogP3 | 2.6 | 2.8 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 1 | 1 | PubChem[1][2] |

| Rotatable Bond Count | 2 | 2 | PubChem[1][2] |

Note: The XLogP3 value suggests that the compound has moderate lipophilicity, which may have implications for its absorption and distribution in biological systems.

Hazard Identification and General Precautions for Fluoroalkenes

Specific hazard classifications for this compound are unavailable.[4] However, the class of fluoroalkenes can exhibit a range of toxicities. Some fluoroalkenes are known to be highly toxic, with the potential to cause severe pulmonary injury.[5] Therefore, it is prudent to handle this compound with the assumption that it may be toxic via inhalation, ingestion, and skin contact.

General Handling Precautions:

-

Work in a well-ventilated area: All manipulations of this compound should be conducted in a certified chemical fume hood.

-

Avoid inhalation: Use appropriate respiratory protection if there is a risk of generating aerosols or vapors.

-

Prevent skin and eye contact: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.

-

Assume flammability: While the flashpoint is unknown, many organic solvents and reagents are flammable. Avoid open flames and sources of ignition.

-

Prevent release to the environment: Handle the substance in a manner that minimizes spills and environmental release.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling chemicals with unknown hazards. The following table outlines the recommended PPE for handling this compound.

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | Chemical safety goggles with a face shield | Protects against splashes and vapors. |

| Skin | Chemically resistant gloves (e.g., nitrile, neoprene) over a base layer of disposable gloves. A flame-resistant lab coat. | Prevents skin contact and absorption. The double-gloving technique provides additional protection. |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of inhalation. | Protects against potentially toxic vapors or aerosols. |

| Body | Long pants and closed-toe shoes | Standard laboratory practice to protect against spills. |

Experimental Protocol: Risk Assessment for Handling this compound

Given the lack of specific safety data, a thorough, documented risk assessment should be performed before any new experimental procedure involving this compound.

Objective: To identify and mitigate the potential hazards associated with a planned experiment involving this compound.

Methodology:

-

Information Gathering:

-

Review all available information on this compound, including the computed data in this guide.

-

Research the safety and handling requirements for all other chemicals to be used in the experiment.

-

Consult general resources on the safe handling of fluoroalkenes and other fluorinated organic compounds.[5][6]

-

-

Hazard Identification:

-

Based on the available information, identify all potential hazards associated with the experiment. This should include chemical hazards (toxicity, flammability), procedural hazards (e.g., heating, pressure), and equipment hazards.

-

For this compound, assume it is toxic, an irritant, and potentially flammable.

-

-

Exposure Assessment:

-

Evaluate the potential routes of exposure (inhalation, dermal, ingestion, injection) for each step of the planned experiment.

-

Estimate the potential quantity of exposure for each route.

-

-

Risk Characterization:

-

Combine the hazard identification and exposure assessment to characterize the level of risk for each step of the experiment.

-

-

Control Measures:

-

Based on the risk characterization, determine the appropriate control measures to minimize risk. This should follow the hierarchy of controls:

-

Elimination/Substitution: If possible, use a less hazardous chemical.

-

Engineering Controls: Use of a chemical fume hood, glove box, or other containment devices.

-

Administrative Controls: Standard operating procedures (SOPs), training, and warning signs.

-

Personal Protective Equipment (PPE): As outlined in Section 4.

-

-

-

Emergency Planning:

-

Develop a specific emergency plan for the experiment, including procedures for spills, fires, and personnel exposure.

-

Ensure that all necessary safety equipment (spill kits, fire extinguishers, safety showers, eyewash stations) is readily available and personnel are trained in their use.

-

-

Documentation:

-

Document the entire risk assessment process, including the identified hazards, risks, and control measures. This documentation should be reviewed and approved by the appropriate safety personnel before the experiment begins.

-

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical with unknown hazards like this compound.

Caption: Safe Handling Workflow for Chemicals with Unknown Hazards.

Conclusion

The safe handling of this compound requires a cautious and well-documented approach due to the current lack of specific experimental safety data. By treating the compound as potentially hazardous and implementing the general safety principles outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative that the scientific community shares any future experimental safety data on this and similar compounds to enhance collective knowledge and promote safer research practices.

References

An In-depth Technical Guide on the Thermochemical Properties of 2-Fluoro-5-methylhex-3-ene

Disclaimer: A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental thermochemical data for 2-Fluoro-5-methylhex-3-ene. Information regarding its enthalpy of formation, entropy, and heat capacity, as well as detailed experimental protocols for its synthesis and analysis, is not available. This guide, therefore, presents the limited computed data available, alongside generalized experimental and computational methodologies that would be applicable to the study of this and similar compounds.

Computed Physicochemical Properties

While experimental thermochemical data is absent, some basic physicochemical properties for the (Z)-isomer of this compound have been computed and are available in public databases. These properties provide a foundational understanding of the molecule's characteristics.

Table 1: Computed Physicochemical Properties of (Z)-2-Fluoro-5-methylhex-3-ene

| Property | Value | Source |

| Molecular Formula | C₇H₁₃F | PubChem |

| Molecular Weight | 116.18 g/mol | PubChem[1] |

| IUPAC Name | (3Z)-2-fluoro-5-methylhex-3-ene | PubChem |

| Canonical SMILES | CC(C)C=CC(C)F | PubChem |

| InChI Key | BKGHICLHWIOKLC-PLNGDYQASA-N | PubChem |

| XLogP3 | 2.6 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 113 | PubChem |

Generalized Experimental Protocols

In the absence of specific experimental procedures for this compound, this section outlines generalized protocols that are commonly employed for the synthesis and thermochemical analysis of fluorinated alkenes. These are intended to be illustrative of the methodologies that researchers would likely adapt for the target compound.

2.1. Illustrative Synthesis of a Fluoroalkene

The synthesis of fluoroalkenes can be achieved through various methods, including nucleophilic fluorination, electrophilic fluorination, and the use of fluorinated building blocks. A common approach involves the Wittig or Horner-Wadsworth-Emmons reaction. The following is a generalized, hypothetical protocol.

Materials:

-

A suitable ketone or aldehyde precursor (e.g., 5-methylhex-3-en-2-one)

-

A fluorinating Wittig reagent (e.g., (Fluoromethyl)triphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

The fluorinated phosphonium salt is suspended in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).

-

A strong base, such as n-butyllithium, is added dropwise to the suspension to form the ylide. The reaction mixture is typically stirred for a period to ensure complete formation.

-

The ketone or aldehyde precursor, dissolved in anhydrous THF, is then added slowly to the ylide solution at the low temperature.

-

The reaction is allowed to slowly warm to room temperature and stirred for several hours to ensure completion.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent like diethyl ether.

-

The combined organic layers are washed with brine, dried over a drying agent like anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified using a suitable technique, such as column chromatography or distillation, to yield the desired fluoroalkene.

2.2. Generalized Thermochemical Analysis

The determination of thermochemical properties such as the enthalpy of formation typically involves calorimetric techniques.

2.2.1. Combustion Calorimetry

Principle: The enthalpy of combustion is measured by burning a known amount of the substance in a controlled environment (a bomb calorimeter) and measuring the heat evolved. The standard enthalpy of formation can then be calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Generalized Procedure:

-

A precisely weighed sample of the volatile liquid is sealed in a sample holder (e.g., a gelatin capsule or a glass ampoule).

-

The sample holder is placed in the crucible of a bomb calorimeter.

-

The bomb is filled with high-purity oxygen to a specified pressure.

-

The bomb is placed in the calorimeter, which is filled with a known amount of water.

-

The temperature of the water is monitored until it reaches a steady state.

-

The sample is ignited, and the temperature change of the water is recorded.

-

The energy equivalent of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The enthalpy of combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter.

-

The standard enthalpy of formation is then derived from the enthalpy of combustion.

Visualizations of Methodologies

The following diagrams illustrate generalized workflows for the synthesis of fluoroalkenes and the computational estimation of thermochemical properties.

Caption: A generalized workflow for the synthesis of a fluoroalkene via a Wittig-type reaction.

Caption: A general workflow for the computational estimation of thermochemical properties.

Conclusion

There is a notable absence of published experimental thermochemical data for this compound. The information presented in this guide is based on computed values for basic physicochemical properties and generalized methodologies that are standard in the fields of synthetic organic chemistry and thermochemistry. For researchers and drug development professionals interested in this specific compound, it would be necessary to undertake de novo experimental synthesis and analysis to determine its thermochemical properties accurately. Computational methods, as outlined, can provide valuable estimations but should be corroborated with experimental data for validation.

References

The Evolving Role of Fluorine in Shaping the Biological Activity of Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, profoundly influencing their biological activity and pharmacokinetic profiles. This in-depth technical guide explores the multifaceted roles of fluorine in medicinal chemistry, providing a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the core principles of how fluorination impacts molecular properties, present quantitative data for comparative analysis, detail key experimental protocols for assessing these changes, and visualize the intricate interplay of fluorinated molecules with critical signaling pathways.

The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The introduction of fluorine atoms into a lead compound can dramatically alter its biological behavior. This is largely attributed to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond. These characteristics collectively influence a molecule's potency, metabolic stability, membrane permeability, and binding affinity to its target.[1][2][3]

One of the most significant benefits of fluorination is the enhancement of metabolic stability . The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By strategically placing fluorine atoms at metabolically labile positions, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and reduced dosing frequency.[3][4][5]